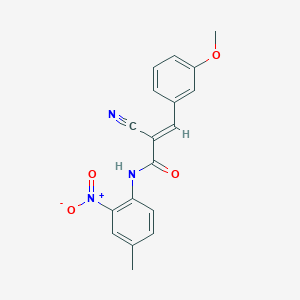![molecular formula C23H21N3O4 B10900282 ethyl (3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-1H-indol-1-yl)acetate](/img/structure/B10900282.png)
ethyl (3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-1H-indol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE is a complex organic compound with a molecular formula of C23H21N3O4. It is known for its unique structure, which includes an indole ring, a cyano group, and a methoxyaniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially in the presence of strong nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding
Mecanismo De Acción
The mechanism of action of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the indole ring play crucial roles in binding to active sites, thereby inhibiting enzyme activity. This inhibition can lead to the suppression of cancer cell growth and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE: shares similarities with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol.
Quinazolinone Derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry
Uniqueness
The uniqueness of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H21N3O4 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate |
InChI |
InChI=1S/C23H21N3O4/c1-3-30-22(27)15-26-14-17(20-6-4-5-7-21(20)26)12-16(13-24)23(28)25-18-8-10-19(29-2)11-9-18/h4-12,14H,3,15H2,1-2H3,(H,25,28)/b16-12+ |
Clave InChI |
PZHAUYBOYNRNQB-FOWTUZBSSA-N |
SMILES isomérico |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
SMILES canónico |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10900199.png)
![N'~1~,N'~2~-bis{(E)-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}ethanedihydrazide](/img/structure/B10900206.png)
![(2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10900217.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B10900231.png)
![(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide](/img/structure/B10900232.png)
![N'-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10900240.png)
![N'~2~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]furan-2,5-dicarbohydrazide](/img/structure/B10900242.png)
![N'-[(E)-(3-bromo-4-ethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10900253.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10900260.png)
![5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10900275.png)
![2-[(2-Ethylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900283.png)
![N'-[(E)-pyridin-3-ylmethylidene]undecanehydrazide](/img/structure/B10900289.png)
![2-(2-chlorophenyl)-N-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B10900295.png)
